N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide
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Overview
Description
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide is a complex organic compound that features both iodine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide typically involves the condensation of 3-iodobenzaldehyde with 2-(pyridin-2-ylsulfanyl)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide exerts its effects involves the interaction with molecular targets such as DNA and proteins. The iodine atom can form halogen bonds with nucleophilic sites on biomolecules, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can lead to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide
- N’-[(1E)-1-(3-iodophenyl)ethylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide is unique due to the presence of both iodine and sulfur atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16IN3OS |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-iodophenyl)ethylideneamino]-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C16H16IN3OS/c1-11(13-6-5-7-14(17)10-13)19-20-16(21)12(2)22-15-8-3-4-9-18-15/h3-10,12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
CUCVGUBDKOCNAO-YBFXNURJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC(=CC=C1)I)SC2=CC=CC=N2 |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC(=CC=C1)I)SC2=CC=CC=N2 |
Origin of Product |
United States |
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